2-Aminothiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-amino-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

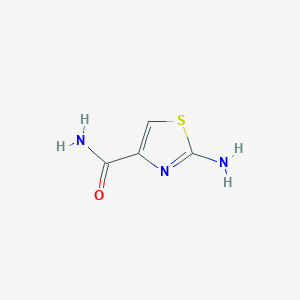

InChI=1S/C4H5N3OS/c5-3(8)2-1-9-4(6)7-2/h1H,(H2,5,8)(H2,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNYFPFEBBRSHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292719 |

Source

|

| Record name | 2-aminothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118452-02-1 |

Source

|

| Record name | 2-aminothiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-thiazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Aminothiazole-4-carboxamide chemical properties

An In-depth Technical Guide to 2-Aminothiazole-4-carboxamide: Chemical Properties and Applications

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.[1][4][5] This technical guide focuses on 2-Aminothiazole-4-carboxamide, a key derivative, providing a comprehensive overview of its chemical properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.

Core Chemical Properties

The fundamental chemical and physical properties of 2-aminothiazole-4-carboxylic acid, the parent compound to the carboxamide, are summarized below. These properties are crucial for understanding the reactivity, solubility, and handling of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₄H₄N₂O₂S | PubChem CID 1501882[6] |

| Molecular Weight | 144.15 g/mol | PubChem CID 1501882[6] |

| Melting Point | 171-181 °C | ChemicalBook[7] |

| IUPAC Name | 2-amino-1,3-thiazole-4-carboxylic acid | PubChem CID 1501882[6] |

| Canonical SMILES | C1=C(N=C(S1)N)C(=O)O | PubChem CID 1501882[6] |

Synthesis and Reactivity

The synthesis of the 2-aminothiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile method allows for the creation of a wide range of substituted thiazoles. The general workflow involves the condensation of an α-haloketone with a thiourea derivative.[8] For 2-aminothiazole-4-carboxamide and its ester precursors, the synthesis typically starts with an α-halo-γ-oxoalkanoate.

Caption: General workflow for the synthesis of 2-Aminothiazole-4-carboxamide.

The reactivity of 2-aminothiazole-4-carboxamide is characterized by its principal functional groups: the 2-amino group and the 4-carboxamide group. The exocyclic amino group is nucleophilic and can readily undergo reactions such as acylation or Schiff base formation.[4] The thiazole ring itself is relatively aromatic and stable, but the C-5 position can be susceptible to electrophilic substitution. The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and modification of these compounds. Below is a representative protocol for the synthesis of a 2-aminothiazole-4-carboxamide derivative, adapted from published literature.[8]

Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

-

Step 1: Synthesis of the Carboxylic Acid Intermediate.

-

Commercially available ethyl 2-aminothiazole-4-carboxylate is hydrolyzed to 2-aminothiazole-4-carboxylic acid. This is typically achieved by refluxing the ester with a base such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid.[9]

-

-

Step 2: Weinreb Amide Formation.

-

To a solution of the 2-aminothiazole-4-carboxylic acid in a suitable solvent (e.g., DCM), a coupling agent (e.g., EDC.HCl, PyBOP), N,O-Dimethylhydroxylamine hydrochloride, and a non-nucleophilic base (e.g., DIPEA) are added.[8]

-

The reaction mixture is stirred at room temperature for several hours (typically 16h) to form the Weinreb amide.

-

The product is then isolated through aqueous workup and extraction with an organic solvent.

-

-

Step 3: Conversion to Carboxamide.

-

The purified Weinreb amide is dissolved in an anhydrous solvent like THF and cooled to a low temperature (e.g., -78°C).

-

An appropriate nucleophile (e.g., ammonia or a primary/secondary amine) is added to the solution.

-

The reaction is allowed to warm to room temperature and stirred for a few hours.

-

The final carboxamide product is purified using standard techniques such as recrystallization or column chromatography.[8]

-

Characterization: The structure and purity of the synthesized compounds are confirmed using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][9]

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole-4-carboxamide are prominent in drug discovery due to their potent antimicrobial properties. They have been extensively investigated as inhibitors of essential bacterial enzymes, disrupting critical metabolic pathways.

Antitubercular Activity: Several studies have identified 2-aminothiazole-4-carboxylate derivatives as potent inhibitors of Mycobacterium tuberculosis.[8][9] One key target is the β-ketoacyl-ACP synthase mtFabH, an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.[9] Inhibition of this enzyme disrupts the formation of the unique mycolic acids that are crucial components of the mycobacterial cell wall.

Antimicrobial and Antifungal Activity: Other derivatives have shown significant activity against multidrug-resistant bacterial strains and various fungi.[4][5] The proposed mechanism for some of these compounds is the inhibition of uridine diphosphate-N-acetylmuramate/l-alanine ligase (MurC), an enzyme involved in the early stages of peptidoglycan synthesis, which is essential for the bacterial cell wall.[4]

Caption: Inhibition of MurC ligase by a 2-aminothiazole derivative disrupts peptidoglycan synthesis.

Conclusion

2-Aminothiazole-4-carboxamide and its related derivatives represent a privileged scaffold in the development of new therapeutic agents. Their versatile synthesis, coupled with their significant biological activity against critical microbial targets, ensures their continued importance in medicinal chemistry. This guide provides a foundational understanding of their chemical properties and experimental considerations, serving as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminothiazole-4-carboxylic acid | 40283-41-8 [chemicalbook.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Elucidation of the Chemical Structure of 2-Aminothiazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-aminothiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages data from closely related analogs, namely 2-aminothiazole-4-carboxylic acid and its esters, to provide a robust and scientifically grounded structural characterization.

Chemical Identity and Properties

2-Aminothiazole-4-carboxamide is a derivative of the versatile 2-aminothiazole scaffold, which is a key pharmacophore in numerous clinically approved drugs.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-1,3-thiazole-4-carboxamide | [2] |

| CAS Number | 118452-02-1 | [2] |

| Molecular Formula | C₄H₅N₃OS | [2] |

| Molecular Weight | 143.16 g/mol | [2] |

| Canonical SMILES | C1=C(SC(=N1)N)C(=O)N | [2] |

Predicted Spectroscopic Data for Structural Verification

The following tables present the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-aminothiazole-4-carboxamide. These predictions are based on the analysis of experimental data from structurally similar compounds reported in the literature.[1][3]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the thiazole ring and the protons of the amino and carboxamide groups.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.5 - 7.8 | Singlet | 1H | H-5 (thiazole ring) |

| ~7.2 - 7.5 | Broad Singlet | 2H | -NH₂ (amino group) |

| ~7.0 - 7.4 | Broad Singlet | 2H | -CONH₂ (carboxamide) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 - 172 | C=O (carboxamide) |

| ~165 - 169 | C-2 (amino-substituted) |

| ~140 - 145 | C-4 (carboxamide-substituted) |

| ~110 - 115 | C-5 |

Mass Spectrometry (Predicted)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern.

| Technique | Predicted [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI-MS) | 144.02 |

Experimental Protocols for Structural Elucidation

The following are detailed methodologies for the key experiments required to confirm the structure of 2-aminothiazole-4-carboxamide.

Synthesis of 2-Aminothiazole-4-carboxamide

A common route for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis.[4] This can be adapted for the target molecule.

Protocol:

-

Synthesis of Ethyl 2-aminothiazole-4-carboxylate: Ethyl bromopyruvate and thiourea are refluxed in ethanol to yield ethyl 2-aminothiazole-4-carboxylate. The product is isolated by filtration and purified by recrystallization.

-

Ammonolysis: The resulting ester is then treated with a solution of ammonia in methanol under pressure and heat to convert the ester to the corresponding carboxamide. The product is isolated by evaporation of the solvent and purified by column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of organic molecules.

Protocol:

-

Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to assemble the molecular structure.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition.

Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Data Analysis: The exact mass of the molecular ion is used to confirm the elemental formula. The fragmentation pattern can provide additional structural information.

Structure-Activity Relationship (SAR) Insights

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry. Modifications at the C4 position, such as the carboxamide group, can significantly influence the biological activity. The amide functionality can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets.

This technical guide provides a foundational understanding of the structural characteristics of 2-aminothiazole-4-carboxamide. The presented data and protocols offer a solid starting point for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

References

- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 2. 2-AMINO-1,3-THIAZOLE-4-CARBOXAMIDE | CAS 118452-02-1 [matrix-fine-chemicals.com]

- 3. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

2-Aminothiazole-4-carboxamide: A Core Scaffold in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties and Data

Quantitative data for the unsubstituted 2-Aminothiazole-4-carboxamide is scarce due to the focus of research on its derivatives. However, the properties of the closely related 2-Aminothiazole-4-carboxylic acid are presented below, alongside data for the common starting material, Ethyl 2-aminothiazole-4-carboxylate.

| Property | 2-Aminothiazole-4-carboxylic acid | Ethyl 2-aminothiazole-4-carboxylate |

| CAS Number | 40283-41-8[1][2] | 5398-36-7 |

| Molecular Formula | C4H4N2O2S[1][3] | C6H8N2O2S |

| Molecular Weight | 144.15 g/mol [3] | 172.20 g/mol |

| Appearance | Solid[3] | Pale yellow powder |

| Melting Point | Not specified | 177-181 °C |

Synthesis of 2-Aminothiazole-4-carboxamide Derivatives

The synthesis of 2-aminothiazole-4-carboxamide derivatives typically proceeds through the activation of the corresponding carboxylic acid or via aminolysis of the ethyl ester. The Hantzsch thiazole synthesis is a classical and widely used method for constructing the core 2-aminothiazole ring system.

General Experimental Protocol: Synthesis of N-substituted 2-Aminothiazole-4-carboxamides

A common route to obtaining N-substituted 2-aminothiazole-4-carboxamides involves the coupling of 2-aminothiazole-4-carboxylic acid with a desired amine.

Materials:

-

2-Aminothiazole-4-carboxylic acid

-

Substituted amine of choice

-

Coupling agents (e.g., EDC, HOBt)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Base (e.g., DIPEA, Triethylamine)

Procedure:

-

To a solution of 2-aminothiazole-4-carboxylic acid in an anhydrous solvent, add the coupling agents (e.g., 1.1 equivalents of EDC and 1.0 equivalent of HOBt).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add the substituted amine (1.0 equivalent) and a base (e.g., 2.0 equivalents of DIPEA) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-aminothiazole-4-carboxamide.

Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and purity.

Below is a diagram illustrating the general workflow for the synthesis and evaluation of 2-aminothiazole-4-carboxamide derivatives.

Caption: A flowchart outlining the synthesis, purification, characterization, and subsequent biological evaluation of 2-aminothiazole-4-carboxamide derivatives.

Biological Activity and Therapeutic Potential

Derivatives of the 2-aminothiazole-4-carboxamide scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs. Notably, these compounds have been extensively investigated for their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of 2-aminothiazole-4-carboxamide derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

The following table summarizes the in vitro anticancer activity of a series of synthesized 2-aminothiazole-5-carboxamide derivatives against the K562 human leukemia cell line.

| Compound | R | IC50 (µM) |

| 1a | H | > 50 |

| 1b | 4-Fluorophenyl | 12.5 |

| 1c | 4-Chlorophenyl | 8.7 |

| 1d | 4-Bromophenyl | 7.9 |

| 1e | 4-Methylphenyl | 15.2 |

| 1f | 4-Methoxyphenyl | 20.1 |

Data presented is representative and compiled from various research findings in the field.

Antimicrobial Activity

The 2-aminothiazole core is also a key component in many antimicrobial agents. Derivatives of 2-aminothiazole-4-carboxamide have shown promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, from inhibiting essential enzymes to disrupting cell wall synthesis.

The table below presents the minimum inhibitory concentration (MIC) values for a selection of ethyl 2-aminothiazole-4-carboxylate Schiff base derivatives against multidrug-resistant bacterial strains.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

| 2a | 375 | 250 |

| 2b | 250 | > 500 |

| 2c | > 500 | 375 |

| 2d | 250 | 375 |

Data adapted from a study on the antimicrobial evaluation of 2-aminothiazole-4-carboxylate derivatives.[4][5]

Signaling Pathway Involvement

While a specific signaling pathway for the unsubstituted 2-Aminothiazole-4-carboxamide is not defined, its derivatives are often designed to target and modulate specific cellular signaling pathways implicated in disease. For instance, in cancer therapy, these compounds can be synthesized to inhibit protein kinases, which are crucial components of signaling cascades that control cell growth, differentiation, and apoptosis.

The general mechanism of action for many kinase inhibitors involves competitive binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade. The 2-aminothiazole scaffold is a versatile template that can be readily modified to achieve high affinity and selectivity for a particular kinase target.

The following diagram illustrates a simplified kinase inhibition pathway, a common target for 2-aminothiazole-based drug candidates.

Caption: A diagram showing the inhibition of a protein kinase by a 2-aminothiazole derivative, blocking the phosphorylation of a substrate and subsequent downstream signaling.

Conclusion

The 2-aminothiazole-4-carboxamide scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly valuable core for medicinal chemists. While the parent compound itself is not extensively characterized, the wealth of research on its derivatives underscores its importance in the ongoing quest for new and effective treatments for a wide range of diseases, including cancer and infectious diseases. Future research will likely continue to explore the vast chemical space around this privileged scaffold to identify new drug candidates with improved efficacy and safety profiles.

References

- 1. 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-aminothiazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of 2-Aminothiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the biological activities of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to empower researchers in the field of drug discovery and development.

Anticancer Activity

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key kinases involved in cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The anticancer efficacy of various 2-aminothiazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the in vitro cytotoxic activity of selected derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| TH-39 | K562 (Leukemia) | 0.78 µM | [1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [1] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [1] |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide (Compound 27) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | |

| 2,4-disubstituted thiazole amide (Compound 28) | HT29 (Colon Cancer) | 0.63 µM | [1] |

| 2,4-disubstituted thiazole amide (Compound 28) | HeLa (Cervical Cancer) | 6.05 µM | [1] |

| 2,4-disubstituted thiazole amide (Compound 28) | A549 (Lung Cancer) | 8.64 µM | [1] |

| SNS-032 (BMS-387032) | A2780 (Ovarian Cancer) | 95 nM | [1] |

| Valine prodrug (Compound 19) | HCT15 (Colon Cancer) | - | [1] |

| Topoisomerase-II inhibitor (Compound 46b) | A549 (Lung Cancer) | 0.16 ± 0.06 µM | [1] |

| Topoisomerase-II inhibitor (Compound 46b) | HepG2 (Liver Cancer) | 0.13 ± 0.05 µM | [1] |

| CHK1 Inhibitor (Compound 8n) | MV-4-11 (Leukemia) | 42.10 ± 5.77 nM | [2] |

| CHK1 Inhibitor (Compound 8n) | Z-138 (Lymphoma) | 24.16 ± 6.67 nM | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT solution (5 mg/mL in PBS, sterile filtered)[3]

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[3]

-

96-well microplates

-

Test compounds (2-aminothiazole derivatives)

-

Control drug (e.g., doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[4] Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives and control drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[5]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

-

Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of more than 650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

Signaling Pathways in Anticancer Activity

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins.[7] These derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.[1][8]

In addition to inducing apoptosis, certain 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[1][9] This prevents the cells from entering mitosis and undergoing cell division. The mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and cyclins. For instance, some derivatives have been shown to inhibit tubulin polymerization, which disrupts the formation of the mitotic spindle and triggers a G2/M arrest.[1]

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. atcc.org [atcc.org]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Aminothiazole Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (2-AT) is a prominent heterocyclic scaffold that serves as a cornerstone in modern medicinal chemistry.[1][2] This five-membered ring system, containing both sulfur and nitrogen, is a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][3][4] Its derivatives are key components in numerous approved drugs and clinical candidates, demonstrating significant therapeutic impact in areas such as oncology, infectious diseases, and inflammation.[5][6] This guide provides a comprehensive technical overview of the 2-aminothiazole core, covering its synthesis, therapeutic applications, structure-activity relationships, and key experimental protocols.

Core Synthesis: The Hantzsch Thiazole Synthesis

The most fundamental and widely utilized method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[7][8] This versatile reaction involves the cyclocondensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole derivative.[9][10] The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[9][11]

The simplicity and high yields of the Hantzsch synthesis make it a preferred method in drug discovery.[8][9] It allows for significant molecular diversity, as various substituents can be readily introduced at the C4 and C5 positions of the thiazole ring by selecting the appropriate α-haloketone starting material.[12][13]

Therapeutic Applications and Mechanisms of Action

The 2-aminothiazole scaffold is a versatile pharmacophore present in a multitude of clinically important drugs.[1][14] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][6][15]

Anticancer Agents:

A significant area of application for 2-aminothiazole derivatives is in oncology.[6][16][17] They are particularly effective as kinase inhibitors . The 2-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site.[18]

-

Dasatinib: A potent, multi-targeted kinase inhibitor that targets BCR-Abl and Src family kinases.[6][18] It is a frontline treatment for chronic myeloid leukemia (CML).[6][19] The 2-aminothiazole core is essential for its inhibitory activity.[20]

-

Other Kinase Targets: Derivatives have also been designed to inhibit other cancer-relevant kinases such as PI3Ks, Aurora kinases, and EGFR.[6][16][22]

Antimicrobial Agents:

The 2-aminothiazole moiety is integral to the efficacy of several antimicrobial drugs.[23][24][25]

-

Cephalosporins: Third-generation cephalosporin antibiotics, such as Cefixime, feature a 2-aminothiazole ring in their side chain, which enhances their spectrum of activity against Gram-negative bacteria.[14]

-

Antitubercular Agents: Researchers have synthesized potent 2-aminothiazole derivatives with significant activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[26][27]

Other Therapeutic Areas:

The scaffold's utility extends to a variety of other conditions:

-

Anti-inflammatory: Derivatives like Meloxicam utilize the thiazole core.[5]

-

Antiprion Disease: Certain aminothiazole compounds have shown efficacy in extending survival in animal models of prion disease.[2]

Structure-Activity Relationships (SAR)

The biological activity of 2-aminothiazole derivatives can be precisely tuned by modifying substituents at different positions on the heterocyclic ring.

-

N-2 Position (Amino Group): The exocyclic amino group is a critical interaction point. Acylation or substitution at this position can dramatically alter potency and selectivity. In antitubercular agents, for example, adding substituted benzoyl groups to the N-2 position improved activity by over 100-fold.[26][27]

-

C4 and C5 Positions: Modifications at these positions influence steric and electronic properties, affecting target binding and pharmacokinetic profiles.[28] In antitubercular compounds, a 2-pyridyl moiety at C4 was found to be essential for activity, while this position is intolerant to other modifications.[26][27] In some antitumor agents, introducing a phenyl group at the C4-position or a butylidene group across C4-C5 enhanced cytotoxicity.[17][29]

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-aminothiazole derivatives against various targets.

| Compound/Drug | Target(s) | IC50 / MIC | Assay Type |

| Dasatinib | Bcr-Abl Kinase | <1 nM | Biochemical Kinase Assay |

| Dasatinib | Src Kinase | 0.5 nM | Biochemical Kinase Assay |

| Compound 55 | M. tuberculosis | 0.024 µM (MIC) | Whole-cell Assay (7H9 media) |

| AXL Inhibitor (Exemplified) | AXL Kinase | 0.11 nM | HTRF KinEASE Assay |

| Compound 21 (Dasatinib analog) | K562 Leukemia Cells | 16.3 µM | Cell Proliferation Assay |

| Compound 40 | H1299 Lung Cancer Cells | 4.89 µmol/L | Cell Proliferation Assay |

| Compound 40 | SHG-44 Glioma Cells | 4.03 µmol/L | Cell Proliferation Assay |

Key Experimental Protocols

Detailed Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a standard laboratory procedure for the synthesis of a model 2-aminothiazole derivative.[9][11]

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Deionized Water

Equipment:

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and stir plate with heating

-

100 mL beaker

-

Buchner funnel and side-arm flask for vacuum filtration

Procedure:

-

Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in the 20 mL scintillation vial.

-

Add 5 mL of methanol and a magnetic stir bar.

-

Heat the mixture to a gentle reflux (approx. 100°C on the hot plate setting) with continuous stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9][11]

-

Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

-

Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix thoroughly. This step neutralizes the hydrobromide salt of the product, causing it to precipitate.[11]

-

Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

-

Allow the collected solid to air dry on a watch glass. The product can be further purified by recrystallization if necessary.

Visualizations

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. Thiazole synthesis [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

- 14. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 16. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. | BioWorld [bioworld.com]

- 22. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jocpr.com [jocpr.com]

- 26. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

The Enduring Versatility of 2-Aminothiazoles: A Technical Guide to Synthesis and Applications

For Immediate Release

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold stands as a cornerstone in modern medicinal chemistry and materials science. Its unique structural features have made it a privileged pharmacophore, forming the core of numerous clinically approved drugs and a vast array of compounds with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis and applications of 2-aminothiazoles, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.

I. The Synthetic Landscape: From Classic Reactions to Modern Innovations

The construction of the 2-aminothiazole ring has been a subject of extensive research, leading to a variety of synthetic methodologies. The classical Hantzsch synthesis remains a widely practiced and robust method, while modern approaches offer improved efficiency, safety, and environmental compatibility.

The Hantzsch Thiazole Synthesis: A Time-Honored Approach

First described in the late 19th century, the Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2] This reaction proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the thiazole ring.[1] A common variation involves the in situ generation of the α-haloketone from a ketone using a halogen source like iodine or bromine.[3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Materials:

-

Acetophenone (0.1 mol, 12 g)

-

Thiourea (0.2 mol, 15.22 g)

-

Iodine (0.1 mol, 25.33 g)

-

Methanol

-

Diethyl ether

-

Ammonium hydroxide solution

Procedure:

-

A mixture of acetophenone, thiourea, and iodine is placed in a round-bottom flask.

-

The mixture is refluxed for 12 hours.

-

After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted acetophenone and excess iodine.

-

The mixture is then allowed to cool to room temperature and poured into an ammonium hydroxide solution.

-

The resulting crude product is collected and recrystallized from methanol to yield pure 2-amino-4-phenylthiazole.[4]

Modern Synthetic Strategies: Enhancing Efficiency and Sustainability

In recent years, a focus on green chemistry and process optimization has led to the development of several innovative methods for 2-aminothiazole synthesis.

-

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[5][6][7][8] The rapid and uniform heating provided by microwaves accelerates the condensation and cyclization steps.[1][5]

-

One-Pot Procedures: These methods combine multiple reaction steps into a single operation without the isolation of intermediates, thereby increasing efficiency and reducing waste.[9][10][11] A common one-pot approach involves the reaction of a ketone, thiourea, and an iodine source in a single vessel.[3][10]

-

Catalytic Approaches: The use of catalysts such as iron-iodine systems or solid supports like montmorillonite-K10 can enhance reaction rates and facilitate milder reaction conditions.[3][9]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

Materials:

-

Substituted acetophenone (0.01 mol)

-

Thiourea (0.01 mol)

-

Iodine or Bromine (0.01 mol)

-

Rectified spirit (10 mL)

-

Ammonium hydroxide

Procedure:

-

The substituted acetophenone and thiourea are dissolved in rectified spirit.

-

Iodine or bromine is added to the mixture, and the contents are thoroughly mixed.

-

The reaction mixture is subjected to microwave irradiation (e.g., 110 W, 2450 Hz) intermittently at 30-second intervals for a total of 6-8 minutes.

-

Reaction completion is monitored by thin-layer chromatography (TLC).

-

The mixture is diluted with water, boiled, and filtered.

-

Ammonium hydroxide is added to the filtrate to precipitate the 2-amino-4-arylthiazole product, which is then filtered, washed, and recrystallized from ethanol.[8]

II. Applications of 2-Aminothiazole Derivatives

The versatility of the 2-aminothiazole scaffold has led to its widespread use in drug discovery and materials science.

Anticancer Activity

2-Aminothiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[12][13][14] Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer.[12]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 20 | H1299 (Human Lung Cancer) | 4.89 | [12] |

| Compound 20 | SHG-44 (Human Glioma) | 4.03 | [12] |

| Compound 21 | K563 (Human Leukemia) | 16.3 | [12] |

| Compound 27 | HeLa (Human Cervical Cancer) | 1.6 | [12] |

| Compound 5b | HT29 (Human Colon Cancer) | 2.01 | [13] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A primary mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[12] Kinases such as Src, Aurora kinase, and protein kinase CK2 have been identified as key targets.[15][16][17][18] Inhibition can occur through different modes, including competition with ATP at the enzyme's active site or through allosteric modulation at a different site on the enzyme.[2][16][18][19]

Kinase signaling pathway inhibition by 2-aminothiazole derivatives.

Experimental Workflow: Anticancer Activity Screening

The evaluation of the anticancer potential of newly synthesized 2-aminothiazole derivatives typically follows a standardized workflow, beginning with synthesis and purification, followed by in vitro cytotoxicity assays.

Workflow for anticancer activity screening.

Antimicrobial Activity

Derivatives of 2-aminothiazole have also been extensively investigated for their antimicrobial properties, showing efficacy against a range of bacteria and fungi.[20][21][22]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound 21 | Staphylococcus aureus | 2-4 | [20] |

| Piperazinyl derivative 121d | E. coli | 8 | [21] |

| Piperazinyl derivative 121d | Methicillin-resistant S. aureus | 4 | [21] |

| Halogenated thiourea 124 | S. aureus | 4-16 | [21][23] |

| Compound 13a | Aspergillus fumigatus | 5.8-7.8 | [24] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

III. Conclusion

The 2-aminothiazole core continues to be a highly valuable scaffold in the development of new therapeutic agents and functional materials. The evolution of synthetic methods from the classical Hantzsch reaction to modern, more efficient protocols has expanded the accessibility and diversity of these compounds. The broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, ensures that 2-aminothiazole derivatives will remain a focal point of research and development for the foreseeable future. This guide serves as a foundational resource for professionals in the field, providing both the theoretical background and practical methodologies necessary to advance the science of these remarkable heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]

- 6. jusst.org [jusst.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

The Therapeutic Potential of 2-Aminothiazole-4-Carboxamide Analogs: A Technical Guide

The 2-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. These analogs have garnered significant attention from researchers in drug discovery and development due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides an in-depth overview of the therapeutic potential of 2-aminothiazole-4-carboxamide analogs, focusing on their synthesis, biological activities, and mechanisms of action, with a particular emphasis on quantitative data and experimental methodologies.

Anticancer Activity

2-Aminothiazole-4-carboxamide derivatives have demonstrated significant potential as anticancer agents, with several analogs exhibiting potent cytotoxicity against a range of human cancer cell lines.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 6m | MCF7 (Breast Cancer) | 0.47 | [1] |

| NCI-H1650 (Lung Cancer) | 1.1 | [1] | |

| 20 | H1299 (Lung Cancer) | 4.89 | [2][3] |

| SHG-44 (Glioma) | 4.03 | [2][3] | |

| Amide-functionalized aminothiazole-benzazole analogs | MCF-7 and A549 | 17.2 to 80.6 | [4] |

Experimental Protocols

MTT Cell Viability Assay [1]

The antitumor activity of the synthesized 2-amino-thiazole-4-carboxamides is commonly evaluated using the methyl thiazolyl tetrazolium (MTT) colorimetric assay.

-

Cell Seeding: Cancer cells (e.g., MCF7, NCI-H1650) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms for many analogs are still under investigation, some have been shown to target specific cellular pathways. For instance, some 2-aminothiazole derivatives act as inhibitors of Hec1/Nek2, which are crucial for mitotic progression, leading to apoptosis in cancer cells.[5][6]

Figure 1: Inhibition of Hec1/Nek2 by 2-aminothiazole-4-carboxamide analogs disrupts mitotic progression, leading to apoptosis.

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component in the development of novel antimicrobial agents, with analogs demonstrating activity against bacteria and fungi.

Antibacterial Activity

A notable area of investigation is the activity of these compounds against Mycobacterium tuberculosis.

| Compound | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate (2) | M. tuberculosis H37Rv | 0.06 | 0.24 | [7] |

| 2-amino-5-methylthiazole-4-carboxylic acid (9) | M. tuberculosis H37Rv | 0.06 | 0.35 | [7] |

| Compound 6 | M. tuberculosis H37Rv | 16 | 93 | [7] |

| Compound 11 | M. tuberculosis H37Rv | 32 | 125 | [7] |

| Compound | Strain | MIC (µg/mL) | Reference |

| 2a | Staphylococcus epidermidis | 250 | [8] |

| 2b | Pseudomonas aeruginosa | 375 | [8] |

| 2d | Staphylococcus aureus | 250 | [8] |

| 2g | Escherichia coli | 375 | [8] |

Experimental Protocols

Broth Dilution Method for MIC Determination [8]

The minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains is determined using the broth dilution method.

-

Preparation of Inoculum: A standardized bacterial suspension is prepared.

-

Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated under appropriate conditions for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

Some 2-aminothiazole-4-carboxylate derivatives have been designed as mimics of the antibiotic thiolactomycin to target the β-ketoacyl-ACP synthase (mtFabH) in M. tuberculosis.[7][9] However, structure-activity relationship studies have shown that some potent antitubercular analogs do not inhibit mtFabH, suggesting they act on other cellular targets.[7]

Figure 2: General workflow for the synthesis and antimicrobial screening of 2-aminothiazole-4-carboxamide analogs.

Other Therapeutic Applications

Beyond cancer and infectious diseases, 2-aminothiazole-4-carboxamide derivatives have been explored for other therapeutic uses.

-

Muscarinic M3 Selective Antagonists: Certain analogs have been identified as selective antagonists for the muscarinic M3 receptor, with potential applications in treating conditions like overactive bladder and chronic obstructive pulmonary disease.[10] A lead compound in this area had a Ki of 140 nM for the M3 receptor.[10]

-

Enhancers of Premature Termination Codon Readthrough: Some derivatives have been shown to potentiate the activity of aminoglycosides in promoting the readthrough of premature termination codons, which could be a therapeutic strategy for genetic diseases caused by nonsense mutations.[11]

Synthesis of 2-Aminothiazole-4-Carboxamide Analogs

A common synthetic route to 2-aminothiazole-4-carboxylate esters involves the Hantzsch thiazole synthesis.

General Synthetic Protocol

A flexible synthetic procedure for obtaining 2-aminothiazole-4-carboxylate derivatives has been described:[3][7]

-

Darzens Reaction: The synthesis often starts with a Darzens reaction between an appropriate aldehyde and methyl dichloroacetate.

-

Reaction with Thiourea: The resulting α-chloro glycidic ester and β-chloro α-oxoester mixture is then reacted with thiourea in a solvent like methanol to form the 2-aminothiazole-4-carboxylate ester.

-

Hydrolysis (Optional): The ester can be hydrolyzed to the corresponding carboxylic acid if desired.

-

Amide Formation: The carboxylic acid can then be coupled with a desired amine to yield the final 2-aminothiazole-4-carboxamide analog.

Figure 3: A general synthetic scheme for 2-aminothiazole-4-carboxamide analogs.

Conclusion

The 2-aminothiazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of large libraries of analogs for screening against a wide array of biological targets. The potent anticancer and antimicrobial activities observed for several derivatives underscore the therapeutic potential of this class of compounds. Future research will likely focus on elucidating the precise mechanisms of action of the most promising candidates and optimizing their pharmacological properties for clinical development.

References

- 1. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-aminothiazole-4-carboxamides, a novel class of muscarinic M(3) selective antagonists, through solution-phase parallel synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Novel 2-Aminothiazole-4-Carboxamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the discovery of novel 2-aminothiazole-4-carboxamide compounds, detailing their synthesis, biological evaluation, and mechanisms of action. The information presented is intended to serve as a valuable resource for researchers actively engaged in the design and development of new therapeutic entities based on this privileged heterocyclic system.

Synthesis of 2-Aminothiazole-4-Carboxamide Derivatives

The synthesis of 2-aminothiazole-4-carboxamide derivatives typically follows a multi-step reaction sequence, commencing with the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea or a substituted thiourea with an α-haloketone or α-haloester.

A general synthetic workflow for the preparation of these compounds is illustrated below:

Experimental Protocols

General Procedure for the Preparation of Ethyl 2-Aminothiazole-4-carboxylate:

This procedure is a common starting point for the synthesis of various derivatives.[1]

-

A mixture of ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) is refluxed for 24 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.

-

Upon completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and poured into ice-cold water.

-

The solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of the product.

-

The off-white precipitate is collected and recrystallized from ethanol.

General Procedure for the Synthesis of 2-(Acylamido)-thiazole-4-carboxamides:

This method is used to introduce various substituents at the 2-amino position and to form the C-4 carboxamide.[4]

-

To a solution of ethyl 2-aminothiazole-4-carboxylate in a suitable solvent (e.g., DCM), the desired carboxylic acid, a peptide coupling agent (e.g., PyBOP), and a non-nucleophilic base (e.g., DIPEA) are added.

-

The reaction mixture is stirred at room temperature for 16 hours.

-

The mixture is then diluted with water and extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the acylated intermediate.

-

The resulting ester is then converted to a Weinreb amide, followed by reaction with an appropriate amine to furnish the final carboxamide.

Biological Activities and Quantitative Data

2-Aminothiazole-4-carboxamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-tubercular effects.[2][5][6] The following tables summarize the quantitative data for some of the most potent compounds discovered.

Anticancer Activity

Several studies have reported the potent antiproliferative activity of 2-aminothiazole derivatives against various human cancer cell lines.[5]

| Compound ID | R Group on 2-amino | R' Group on 4-carboxamide | Cancer Cell Line | GI50 (µM) | Reference |

| 13 | Substituted Phenyl | Not specified (ester) | RPMI-8226 (Leukemia) | 0.08 | |

| 8a | 3-Propanamido | Not specified (ester) | Broad Spectrum (60 cell lines) | - | |

| 10 | Phenyl | Not specified | HT29 (Colon) | 2.01 |

Anti-tubercular Activity

A significant area of research has been the development of 2-aminothiazole-4-carboxamides as inhibitors of Mycobacterium tuberculosis.[6]

| Compound ID | R Group on 2-amino | R' Group on 4-carboxylate | Target | MIC (µg/mL) | IC50 (µg/mL) | Reference |

| 2 | -H | Methyl | M. tuberculosis H37Rv | 0.06 | N/A | [6] |

| 15 | 2-Bromoacetamido | Methyl | mtFabH | N/A | 0.95 ± 0.05 | [6] |

| 6 | -H | Methyl | M. tuberculosis H37Rv | 16 | N/A | [6] |

| 9 | -H | -H | M. tuberculosis H37Rv | 0.06 | N/A | [6] |

Mechanism of Action and Signaling Pathways

The diverse biological activities of 2-aminothiazole-4-carboxamides stem from their ability to interact with various biological targets. A notable example is the inhibition of the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis, a key enzyme in the fatty acid biosynthesis pathway.

Conclusion

The 2-aminothiazole-4-carboxamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the possibility of diverse substitutions at multiple positions allow for the fine-tuning of their pharmacological properties. The potent anticancer and anti-tubercular activities highlighted in this guide underscore the potential of this compound class in addressing significant unmet medical needs. Future research will likely focus on optimizing the lead compounds, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminothiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 2-aminothiazole-4-carboxamide and its derivatives. Due to the limited availability of experimental data for the parent compound, this guide incorporates data from closely related analogues and provides standardized experimental protocols for property determination.

Chemical Structure and Properties

2-Aminothiazole-4-carboxamide is a heterocyclic compound featuring a core 2-aminothiazole ring with a carboxamide group at the 4-position. This structural motif is of significant interest in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents. Derivatives of this compound have shown promise as antitumor and antitubercular agents.

Table 1: Physicochemical Properties of 2-Aminothiazole-4-carboxamide and Related Compounds

| Property | 2-Aminothiazole-4-carboxamide (Predicted/Inferred) | 2-Aminothiazole-4-carboxylic acid | Ethyl 2-aminothiazole-4-carboxylate |

| Molecular Formula | C₄H₄N₄OS | C₄H₄N₂O₂S | C₆H₈N₂O₂S |

| Molecular Weight | 144.16 g/mol | 144.15 g/mol | 172.21 g/mol |

| Melting Point (°C) | Data not available | 171-181 | Pale yellow powder |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Solubility | Expected to have some aqueous solubility | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | 0.5 (Computed) | 1.2 (Computed) |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard methods applicable to small organic molecules like 2-aminothiazole-4-carboxamide.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting range is typically narrow (0.5-1.0°C).

Protocol: Capillary Method using a Mel-Temp Apparatus

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Protocol: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent (e.g., water, buffer).

-

Equilibration: The vial is sealed and agitated in a temperature-controlled shaker or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Protocol: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent. The ionic strength of the solution is kept constant using an electrolyte like KCl.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant) is plotted. The pKa is determined from the inflection point of the curve.

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable way to measure it.

Protocol: Shake-Flask Method

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. The layers are then carefully separated. 5

The 2-Aminothiazole Core: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of biologically active compounds across a range of therapeutic targets. These recurring motifs are termed "privileged structures" due to their ability to bind to multiple, distinct protein targets, serving as a versatile and fruitful starting point for drug discovery. The 2-aminothiazole (2-AT) core is a quintessential example of such a scaffold.[1] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a cornerstone in the synthesis of numerous compounds, including sulfur drugs, antibiotics, and fungicides.[2][3] Its prevalence in approved drugs like the anticancer agent Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory drug Meloxicam underscores its significance.[4][5]

The utility of the 2-aminothiazole scaffold lies in its rigid structure and its capacity to engage in multiple non-covalent interactions, such as hydrogen bonding, with biological macromolecules. The amino group at the C2 position is a key functional feature, acting as a versatile handle for chemical modification, allowing for the fine-tuning of a compound's physicochemical properties and biological activity.[6] This guide provides a comprehensive overview of the 2-aminothiazole core, detailing its synthesis, biological activities, and the experimental protocols used to evaluate its derivatives, positioning it as a critical tool for the modern medicinal chemist.

Synthesis of the 2-Aminothiazole Core

The most fundamental and widely used method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis .[7][8] This reaction, first reported in 1887, is a robust condensation reaction between an α-haloketone and a thioamide (or thiourea for the parent 2-aminothiazole).[8][9] The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]

The versatility of the Hantzsch synthesis allows for the creation of a diverse library of 2-aminothiazole derivatives by simply varying the substitution on the α-haloketone and the thiourea starting materials.[7][11]

Biological Activities and Therapeutic Applications

The 2-aminothiazole scaffold is associated with an exceptionally broad spectrum of biological activities, making it a truly privileged structure.[12][13] Key therapeutic areas where this core has made a significant impact include oncology, infectious diseases, and inflammation.

Kinase Inhibition and Anticancer Activity

Perhaps the most prominent application of the 2-aminothiazole core is in the development of protein kinase inhibitors for cancer therapy.[14] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminothiazole scaffold serves as an excellent "hinge-binding" motif, interacting with the ATP-binding site of many kinases.

Dasatinib (Sprycel®) is a prime example. It is a potent oral inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein (implicated in chronic myeloid leukemia, CML) and Src family kinases.[15][16] The 2-aminothiazole moiety is central to its ability to bind to the ATP pocket of these kinases, blocking downstream signaling pathways that drive cell proliferation and survival.[15][17] The inhibition of BCR-ABL by Dasatinib prevents the phosphorylation of downstream substrates, ultimately leading to the apoptosis of cancer cells.[18]

Beyond BCR-ABL, 2-aminothiazole derivatives have been developed as potent inhibitors of numerous other kinases relevant to cancer, such as CDK2, EGFR, and PI3Ks.[14][19]

| Compound/Drug | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area |

| Dasatinib | BCR-ABL, Src family | < 1 (for Abl) | Leukemia[16] |

| Compound 14 | CDK2/cyclin E | 1-10 | Oncology[19] |

| Alpelisib (Piqray) | PI3Kα | 5 | Breast Cancer[4] |

| Dabrafenib | BRAF (V600E) | 0.8 | Melanoma[4] |

Table 1: Representative 2-Aminothiazole-Based Kinase Inhibitors and their Potency.

Antimicrobial Activity

The 2-aminothiazole core is also a key feature in many antimicrobial agents.[20] Its derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[21][22] The presence of the thiazole ring is found in several cephalosporin antibiotics, such as Cefdinir and Cefixime.[4][5] More recent research has focused on developing novel 2-aminothiazole derivatives to combat drug-resistant strains of bacteria, including Mycobacterium tuberculosis.[23][24]

The mechanism of antimicrobial action can vary widely depending on the specific substitutions on the 2-AT core, ranging from the inhibition of essential enzymes to the disruption of cell wall synthesis.

| Compound Series | Target Organism(s) | MIC (μg/mL) | Reference |

| Thiazolyl-thiourea derivatives | S. aureus, S. epidermidis | 4 - 16 | [12][20] |

| Phenylazo-thiazole derivatives | E. coli, S. aureus | "Good Activity" | [20] |

| N-oxazolyl/thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [24] |

| Derivative 117 (R1=4-Cl) | C. perfringens | 0.039 | [12][20] |

| Derivative 117 (R1=H) | A. tumefaciens | 0.078 | [12][20] |

Table 2: Examples of Antimicrobial Activity of 2-Aminothiazole Derivatives.

Other Therapeutic Activities